molecular formula C13H8F3N3S2 B5742734 5-(thiophen-2-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol

5-(thiophen-2-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5742734
M. Wt: 327.4 g/mol
InChI Key: CCWLZARFDFKELB-UHFFFAOYSA-N
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Description

5-(thiophen-2-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring substituted with thiophene and trifluoromethylphenyl groups

Properties

IUPAC Name

3-thiophen-2-yl-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3S2/c14-13(15,16)8-4-1-2-5-9(8)19-11(17-18-12(19)20)10-6-3-7-21-10/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWLZARFDFKELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophen-2-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazine derivative, followed by cyclization with thiocarbonyl compounds to form the triazole ring. The thiophene and trifluoromethylphenyl groups are introduced through substitution reactions at specific stages of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(thiophen-2-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the thiophene or phenyl rings.

Scientific Research Applications

5-(thiophen-2-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(thiophen-2-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with biological macromolecules, while the thiophene and trifluoromethylphenyl groups can enhance binding affinity and specificity. These interactions can modulate enzymatic activity, receptor binding, or other biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(thiophen-2-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole: Lacks the thiol group, which can affect its reactivity and applications.

    4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol: Lacks the thiophene group, which can influence its binding properties and biological activity.

    5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Lacks the trifluoromethylphenyl group, which can alter its chemical stability and interactions.

Uniqueness

5-(thiophen-2-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the thiophene, trifluoromethylphenyl, and thiol groups allows for versatile reactivity and interactions, making it a valuable compound in various research and industrial contexts.

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